molecular formula C9H8FNO2 B13661232 7-Fluoroindoline-6-carboxylic acid

7-Fluoroindoline-6-carboxylic acid

Cat. No.: B13661232
M. Wt: 181.16 g/mol
InChI Key: YZJSFKXALBDOAN-UHFFFAOYSA-N
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Description

7-Fluoroindoline-6-carboxylic acid is a fluorinated derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroindoline-6-carboxylic acid typically involves the fluorination of indoline derivatives. One common method is the electrophilic fluorination of indoline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety when handling fluorinating agents. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroindoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted indoline derivatives with various functional groups.

Scientific Research Applications

7-Fluoroindoline-6-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoroindoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an antivirulence compound, it inhibits quorum sensing and biofilm formation in bacteria like Pseudomonas aeruginosa . This inhibition reduces the production of virulence factors, such as pyocyanin and rhamnolipids, thereby mitigating the pathogenicity of the bacteria without affecting their growth.

Comparison with Similar Compounds

  • 4-Fluoroindole (4FI)
  • 5-Fluoroindole (5FI)
  • 6-Fluoroindole (6FI)
  • 5-Fluorooxindole
  • 8-Fluoroquinoline

Comparison: 7-Fluoroindoline-6-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. Compared to other fluoroindole derivatives, it has shown superior efficacy in inhibiting biofilm formation and reducing virulence factors in bacterial studies . This makes it a promising candidate for further research and development in medicinal chemistry and related fields.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-1H-indole-6-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-2,11H,3-4H2,(H,12,13)

InChI Key

YZJSFKXALBDOAN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2F)C(=O)O

Origin of Product

United States

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